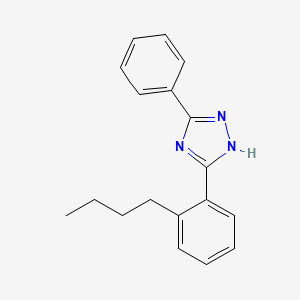

3-(o-Butylphenyl)-5-phenyl-s-triazole

Description

Structure

3D Structure

Properties

CAS No. |

85303-88-4 |

|---|---|

Molecular Formula |

C18H19N3 |

Molecular Weight |

277.4 g/mol |

IUPAC Name |

5-(2-butylphenyl)-3-phenyl-1H-1,2,4-triazole |

InChI |

InChI=1S/C18H19N3/c1-2-3-9-14-10-7-8-13-16(14)18-19-17(20-21-18)15-11-5-4-6-12-15/h4-8,10-13H,2-3,9H2,1H3,(H,19,20,21) |

InChI Key |

NEEHHGCSOUSERQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=CC=C1C2=NC(=NN2)C3=CC=CC=C3 |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 3 O Butylphenyl 5 Phenyl S Triazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-(o-Butylphenyl)-5-phenyl-s-triazole, both proton (¹H) and carbon-13 (¹³C) NMR studies are essential for confirming the presence and connectivity of the butyl chain, the two distinct aromatic rings, and the triazole heterocycle.

The ¹H NMR spectrum of this compound is expected to display a series of signals corresponding to each unique proton environment in the molecule. The aromatic region would feature complex multiplets due to the protons on the phenyl and the ortho-substituted butylphenyl rings. The protons of the unsubstituted phenyl ring are anticipated to appear as multiplets in the range of δ 7.4-8.1 ppm. The four protons of the o-butylphenyl group would also produce multiplets, typically between δ 7.2-7.8 ppm.

The aliphatic butyl group gives rise to four distinct signals in the upfield region of the spectrum. The terminal methyl (CH₃) protons would appear as a triplet, while the three methylene (B1212753) (CH₂) groups would present as more complex multiplets (e.g., sextet, quintet, and triplet) depending on their proximity to the aromatic ring and adjacent methylene groups. Additionally, the N-H proton of the 1,2,4-triazole (B32235) ring would likely produce a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Triazole N-H | Variable (e.g., 13.0-14.5) | Broad Singlet | 1H |

| Phenyl-H | 7.40 - 8.10 | Multiplet | 5H |

| o-Butylphenyl-H | 7.20 - 7.80 | Multiplet | 4H |

| Ar-CH₂- | ~2.70 | Triplet | 2H |

| -CH₂- | ~1.65 | Quintet | 2H |

| -CH₂- | ~1.40 | Sextet | 2H |

| -CH₃ | ~0.95 | Triplet | 3H |

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures.

Complementing the proton NMR, the ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. For this compound, with a molecular formula of C₂₀H₂₁N₃, twenty distinct carbon signals are expected, unless there is an accidental overlap of signals.

The two carbon atoms of the s-triazole ring are expected to resonate at the most downfield positions, typically in the δ 150-160 ppm range, due to the influence of the adjacent nitrogen atoms. The twelve aromatic carbons from the two phenyl rings would appear in the characteristic aromatic region of δ 125-140 ppm. The four carbons of the butyl chain would be found in the aliphatic region (δ 14-35 ppm). Data from related substituted triazoles confirm these general chemical shift regions. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Triazole C3/C5 | 150 - 160 |

| Aromatic C (quaternary) | 128 - 142 |

| Aromatic C-H | 125 - 130 |

| Ar-CH₂- | ~35 |

| -CH₂- | ~31 |

| -CH₂- | ~22 |

| -CH₃ | ~14 |

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques can confirm the presence of the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, and the various bonds within the heterocyclic and phenyl rings.

The IR spectrum is expected to show a broad absorption band around 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the triazole ring. Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl group are observed just below 3000 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the triazole and phenyl rings cause a series of characteristic sharp absorption bands in the 1400-1650 cm⁻¹ region. rsc.orgnih.gov Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings.

Table 3: Key Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Triazole) | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=N / C=C Stretch (Ring) | 1400 - 1650 | Strong to Medium |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive technique that provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (C₂₀H₂₁N₃), high-resolution mass spectrometry would confirm its monoisotopic mass of approximately 303.1736 g/mol . epa.gov

The mass spectrum would display a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺). The fragmentation pattern would likely involve characteristic losses. For instance, the cleavage of the butyl group would result in a significant fragment ion at [M-57]⁺. Another major fragmentation pathway could be the loss of the phenyl group, leading to an [M-77]⁺ peak. Further fragmentation of the triazole ring itself can also occur, providing additional structural evidence. Analysis of similar substituted triazoles shows fragmentation patterns involving the loss of N₂ or cleavage of the substituent groups. rsc.org

X-ray Diffraction for Solid-State Structural Determination

When a crystalline sample of the compound is available, single-crystal X-ray diffraction provides the most definitive structural elucidation. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. mdpi.com

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. This data is used to confirm the empirical and molecular formula of the compound.

For this compound, with the molecular formula C₂₀H₂₁N₃, the theoretical elemental composition is calculated as follows:

Carbon (C): 79.17%

Hydrogen (H): 6.98%

Nitrogen (N): 13.85%

Experimental results obtained from a CHN elemental analyzer for a purified sample of the compound are expected to align closely with these calculated values, typically within a ±0.4% margin, thereby verifying its stoichiometric composition. mdpi.com

Computational and Theoretical Investigations of 3 O Butylphenyl 5 Phenyl S Triazole

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for large organic molecules, offering a balance between accuracy and computational cost. For 3-(o-Butylphenyl)-5-phenyl-s-triazole, DFT is applied to elucidate its geometric, electronic, and reactive properties.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For complex molecules with multiple rotatable bonds, such as this compound, this process also involves conformational analysis to identify the most stable conformer.

DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular structure. researchgate.netnih.gov The optimization process fine-tunes bond lengths, bond angles, and dihedral (torsion) angles to minimize the molecule's energy.

Key Structural Features:

Planarity: The 1,2,4-triazole (B32235) ring itself is an aromatic, planar heterocycle. wikipedia.org

Dihedral Angles: The most significant conformational variables are the torsion angles between the central triazole ring and the two substituent phenyl rings (the o-butylphenyl group and the phenyl group). Steric hindrance between the bulky ortho-butyl group and the triazole ring likely forces the o-butylphenyl ring to be significantly twisted out of the plane of the heterocycle. mdpi.com The unsubstituted phenyl ring at the C5 position will also adopt a non-coplanar orientation to minimize steric clashes. mdpi.com

The optimized geometry provides a foundational dataset for further computational analyses, including electronic structure and spectroscopic predictions. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO: This orbital acts as an electron donor. A high HOMO energy indicates a greater tendency to donate electrons, signifying higher nucleophilicity. youtube.com

LUMO: This orbital is an electron acceptor. A low LUMO energy suggests a greater ability to accept electrons, indicating higher electrophilicity. youtube.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE) . This gap is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive.

For this compound, DFT calculations are used to determine the energies of these orbitals. In related 3,5-disubstituted 1,2,4-triazole systems, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO tends to be distributed over the electron-deficient regions. researchgate.net The distribution of these orbitals for the title compound would likely involve significant contributions from the π-systems of the phenyl rings and the triazole core.

| Orbital | Description | Significance in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. | Determines the molecule's ability to donate electrons (nucleophilicity/basicity). youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that does not contain electrons. | Determines the molecule's ability to accept electrons (electrophilicity/acidity). youtube.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different electrostatic potential values. MEP maps are invaluable for identifying sites for electrophilic and nucleophilic attack. researchgate.net

Color-Coding Significance:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show the most negative potential (red/orange) concentrated around the nitrogen atoms of the triazole ring due to their high electronegativity and lone pairs of electrons. researchgate.netresearchgate.net The most positive potential (blue) would be expected around the acidic hydrogen atom attached to the triazole nitrogen (in the 1H or 2H tautomer). This makes the ring nitrogens the primary sites for protonation and interaction with electrophiles.

Quantum Chemical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the global reactivity of this compound. These indices provide a quantitative measure of the molecule's stability and reactivity tendencies. nih.govarabjchem.org

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom/molecule to attract electrons. |

| Global Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. Correlates with the HOMO-LUMO gap. |

| Global Softness (S) | S = 1 / η | The reciprocal of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

These descriptors, calculated from DFT results, allow for a comparative analysis of the reactivity of different triazole derivatives and help in understanding their chemical behavior in various environments. nih.gov

Theoretical Spectroscopic Prediction and Validation

A powerful application of DFT is the prediction of various molecular spectra. These theoretical spectra can be compared with experimental data to validate the accuracy of the computed molecular structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the harmonic vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. By comparing the calculated and experimental spectra, researchers can confirm the presence of specific functional groups and validate the optimized geometry. nih.gov Calculated frequencies are often multiplied by a scaling factor to correct for anharmonicity and other systematic errors in the computational method. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the electronic environment of each nucleus. A good correlation between calculated and experimental chemical shifts provides strong evidence for the correctness of the proposed structure, including its tautomeric and conformational state.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths, which simulate a molecule's UV-Vis absorption spectrum. researchgate.net This is particularly useful in studying tautomerism, as different tautomers often have distinct absorption maxima (λmax). Comparing the predicted spectra of possible tautomers with the experimental spectrum can help identify the predominant form in solution. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties through Computational Methods

The exploration of non-linear optical (NLO) properties in organic molecules has become a significant area of research, driven by their potential applications in optoelectronics, including data storage and optical switching. Triazole derivatives, in particular, have garnered attention due to their inherent electronic characteristics. Computational chemistry, primarily through Density Functional Theory (DFT), serves as a powerful tool to predict and understand the NLO behavior of these compounds before their synthesis, offering insights into their structure-property relationships.

While direct computational studies on the NLO properties of this compound are not extensively documented in publicly available research, the NLO properties of structurally similar triazole derivatives have been investigated, providing a framework for understanding its potential behavior.

Methodology in Predicting NLO Properties

The standard theoretical approach for predicting NLO properties involves optimizing the molecular geometry of the compound using DFT methods. A common choice is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.gov Once the optimized geometry is obtained, the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated. These parameters are crucial in determining the NLO response of a material.

The total static first hyperpolarizability (β_total) is a key indicator of the second-order NLO activity and is calculated using the following equation:

β_total = (β_x² + β_y² + β_z²)^(1/2)

where β_x, β_y, and β_z are the components of the hyperpolarizability in the x, y, and z directions, respectively.

Findings from a Structurally Related Triazole Derivative

To extrapolate the potential NLO properties of this compound, we can examine the computational findings for a related compound, 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione . A study employing first-principles calculations based on DFT with the Engel-Vosko exchange-correlation potential was conducted on this molecule. nih.gov The optimized geometry from these calculations was used to determine its linear and non-linear optical susceptibilities. nih.gov

The calculations revealed that 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione possesses a significant second-order optical susceptibility. nih.gov The dominant component of the second harmonic generation was found to be χ⁽²⁾₁₁₁(ω), with a static value (at zero frequency) of 0.097 x 10⁻⁷ esu. nih.gov This high value suggests a considerable NLO response. nih.gov The compound was also found to have an indirect energy gap of 3.1 eV and exhibited strong birefringence, a property essential for various optical applications. nih.gov

The following table summarizes the key computational NLO data for 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione:

| Parameter | Value | Computational Method |

| Second-Order Susceptibility (χ⁽²⁾₁₁₁(ω) at 0 Hz) | 0.097 x 10⁻⁷ esu | DFT (FPLAPW with Engel-Vosko) |

| Energy Gap (indirect) | 3.1 eV | DFT (FPLAPW with Engel-Vosko) |

Expected NLO Properties of this compound

Based on the findings for the aforementioned triazole derivative and general principles of NLO materials, we can infer the likely NLO characteristics of this compound. The presence of the electron-rich triazole ring, coupled with the phenyl and o-butylphenyl substituents, creates a donor-π-acceptor-like system, which is a common feature in molecules with high NLO activity. The butyl group, being an electron-donating group, can enhance the intramolecular charge transfer within the molecule, potentially leading to a larger first hyperpolarizability (β) value.

Further computational studies on this compound would be necessary to quantify its specific NLO properties. Such studies would typically involve the calculation of the dipole moment, polarizability, and hyperpolarizability, as has been done for other novel triazole derivatives. researchgate.net These theoretical investigations are invaluable for screening potential NLO candidates and guiding the synthesis of new materials for advanced optical technologies. nih.gov

Coordination Chemistry of 3 O Butylphenyl 5 Phenyl S Triazole As a Ligand

1,2,4-Triazoles as Versatile N-Donor Ligands

1,2,4-triazoles are five-membered aromatic heterocycles containing three nitrogen atoms, which act as excellent N-donor ligands for a wide range of metal ions. wikipedia.org Their versatility stems from the presence of multiple nitrogen atoms that can participate in coordination. isres.org These ligands can act as monodentate donors, typically through the N4 position, or more commonly, as bridging ligands that link two or more metal centers. researchgate.net The most prevalent bridging mode involves coordination through the N1 and N2 atoms of the triazole ring, a feature that facilitates the formation of one-, two-, and three-dimensional coordination polymers. researchgate.netmdpi.com

| Coordination Mode | Description | Example Metal Ions | Resulting Structures |

| Monodentate | Coordination through a single nitrogen atom, typically N4. isres.org | Ni(II) | Discrete complexes |

| Bidentate (Chelating) | Coordination via a triazole nitrogen and a donor atom on a substituent. isres.org | Cu(I), Pd(II) | Stable mononuclear complexes |

| Bidentate (Bridging) | The most common mode, linking two metal centers via the N1 and N2 atoms. researchgate.net | Fe(II), Co(II), Zn(II), Cd(II) | 1D chains, 2D layers, 3D frameworks |

Formation of Homoleptic and Heteroleptic Metal Complexes

The versatility of 1,2,4-triazole (B32235) ligands allows for the formation of both homoleptic and heteroleptic metal complexes. scispace.com

Homoleptic complexes are coordination compounds where a central metal ion is coordinated to only one type of ligand. unacademy.com With triazole ligands, this results in structures where the metal's coordination sphere is exclusively occupied by triazole molecules or their anionic counterparts. scispace.comrsc.org For instance, the reaction of divalent 3d-transition metals (Mn to Zn) with 2-(1,2,4-1H-triazol-3-yl)pyridine can yield homoleptic, one-dimensional coordination polymers with the general formula ¹∞[M(pt)₂], where all coordinating sites are filled by the deprotonated triazolate ligand. rsc.orgrsc.org

Heteroleptic complexes , in contrast, feature a central metal ion bonded to more than one type of ligand. unacademy.com This is a common scenario in coordination chemistry, where triazoles can act as a primary ligand alongside other co-ligands, such as halides, water molecules, or other organic molecules. rsc.orgmdpi.com The synthesis of heteroleptic complexes often involves reacting a metal salt with the triazole ligand, where the anion from the salt (e.g., Cl⁻, Br⁻) is incorporated into the final structure. rsc.org An example is the formation of complexes with the formula [MX₂(Hpt)₂] (where M = Mn, Fe, Co), in which the metal is coordinated by two triazole ligands and two halide ligands. rsc.org The choice of co-ligands can significantly influence the final geometry and properties of the complex. isres.org

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The strong bridging capability of the 1,2,4-triazole moiety makes it an exceptional building block for the construction of extended structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comtennessee.edu

Triazole derivatives are frequently employed as organic linkers to connect metal ions or clusters into porous, crystalline frameworks. alfa-chemistry.com The design of these linkers is crucial for controlling the topology, pore size, and functionality of the resulting MOF. chemrxiv.org Linkers can be designed with triazole rings as the primary coordinating group, often combined with other functional groups like carboxylates to create multitopic linkers that can form more robust and complex architectures. mdpi.comalfa-chemistry.com For example, a lanthanide-based MOF with both nitrogen (from a triazole) and carboxylic acid linkers has been synthesized, demonstrating luminescent properties arising from the ligand-metal coordination. alfa-chemistry.com

The synthesis of triazole-based MOFs is typically achieved under solvothermal conditions, where the metal salt and the organic linker are heated in a solvent. acs.org The modular nature of triazole synthesis, such as through "click" chemistry, allows for the straightforward incorporation of various functional groups onto the linker backbone, enabling precise control over the framework's properties. chemrxiv.orgnih.gov Subtle changes in the linker's core structure can lead to significant differences in the final assembly, affecting properties like interpenetration and the availability of secondary coordination sites. chemrxiv.org

A key area of interest in MOF research is the development of "smart" materials that respond to external stimuli. Triazole-based MOFs are at the forefront of this research, particularly in exhibiting dynamic properties like spin-crossover (SCO) and gate-opening.

Spin-Crossover (SCO): This phenomenon, observed in d⁴–d⁷ transition metal complexes, involves a switch between a low-spin (LS) and a high-spin (HS) state triggered by stimuli like temperature, pressure, or light. nih.gov Iron(II) complexes with bridging 1,2,4-triazole ligands are famous for displaying SCO behavior, often with a wide thermal hysteresis loop around room temperature, which is crucial for potential memory device applications. mdpi.com The cooperative interactions propagated through the triazole bridges in the polymeric chain are essential for these abrupt and hysteretic spin transitions. mdpi.com The specific substituents on the triazole ring can tune the transition temperature and the width of the hysteresis loop. rsc.org

Gate-Opening: This property refers to a flexible MOF's ability to undergo a structural transformation upon the adsorption of guest molecules, leading to a change in pore size. MOFs constructed with bis-triazole linkers containing a rotatable central moiety have demonstrated this "breathing" effect. tennessee.edu The rotation of the linker can open or close the pores of the framework, allowing for selective gas adsorption. This dynamic behavior is critical for applications in gas storage and separation. tennessee.edu

| Dynamic Property | Description | Triggering Stimulus | Relevant Ligand Type | Key Application |

| Spin-Crossover (SCO) | Reversible switching of a metal ion's spin state (e.g., Fe(II) from low-spin to high-spin). nih.govmdpi.com | Temperature, Pressure, Light | Bridging 1,2,4-triazoles | Molecular switches, data storage, sensors nih.govmdpi.comkent.ac.uk |

| Gate-Opening | Structural transformation of the framework upon guest adsorption, altering pore accessibility. tennessee.edu | Guest molecules (gases, solvents) | Bis-triazole linkers with rotatable cores | Selective gas separation and storage |

Influence of Steric and Electronic Factors from Phenyl and Butyl Substituents on Coordination Geometry

While specific crystallographic studies on 3-(o-Butylphenyl)-5-phenyl-s-triazole are not widely reported, the influence of its substituents on coordination behavior can be inferred from established principles in coordination chemistry. The steric and electronic properties of ligand substituents play a critical role in determining the final structure and stability of metal complexes. nottingham.ac.ukrsc.org

Electronic Factors: The 5-phenyl group on the triazole ring primarily exerts an electronic influence. The aromatic π-system of the phenyl ring can engage in conjugation with the triazole ring, affecting the electron density on the nitrogen donor atoms. This can modulate the ligand's σ-donating and π-accepting capabilities, thereby influencing the strength of the metal-ligand bond. The ability to tune these electronic properties is a key strategy in catalyst design, where it can control the reactivity and selectivity of a metal complex. nottingham.ac.ukbohrium.com

Steric Factors: The most significant structural influence arises from the ortho-butylphenyl group at the C3 position. The butyl group, particularly in the ortho position of the phenyl ring, introduces considerable steric bulk near the N1 and N2 atoms of the triazole ring, which are the primary sites for forming bridged structures. This steric hindrance can:

Influence Coordination Geometry: It may force a distortion from ideal geometries (e.g., octahedral or tetrahedral) to accommodate the bulky group. nih.gov

Dictate Nuclearity: The steric bulk can prevent the formation of higher-nuclearity clusters or dense polymeric networks, favoring the formation of discrete mononuclear or dinuclear complexes instead. researchgate.net

Control Assembly: In the context of MOFs, such bulky substituents can act as "struts," influencing the pore size and shape of the resulting framework and potentially preventing the formation of highly interpenetrated structures.

Studies on related ligand systems have shown that even a change from a methoxy (B1213986) (OMe) to an ethoxy (OEt) substituent can significantly alter the molecular architecture from a polymeric chain to a discrete, non-polymeric structure, highlighting the profound impact of steric properties. rsc.orgresearchgate.net Therefore, the ortho-butylphenyl group in this compound is expected to be a dominant factor in directing its coordination chemistry towards less sterically crowded and potentially unique structural motifs.

Applications in Transition Metal Catalysis Involving Triazole Ligands

Transition metal complexes containing 1,2,4-triazole ligands have emerged as effective catalysts in a variety of organic transformations. mdpi.combohrium.com The triazole moiety is valued not just as a linker but as an active component of the catalytic system, where its electronic and steric properties can be tuned to optimize catalytic performance. nottingham.ac.uk

The versatility of the triazole ring allows it to stabilize various transition metals in different oxidation states, a key requirement for many catalytic cycles. nottingham.ac.ukbohrium.com Triazole-ligated complexes have been successfully applied in:

Oxidation Reactions: Copper complexes with triazole ligands have shown catalytic activity in alcohol oxidation reactions. bohrium.com

Coupling Reactions: Palladium complexes featuring triazole-based ligands have been used as effective catalysts in coupling reactions, serving as alternatives to more traditional phosphine-based ligands. bohrium.com Nickel nanoparticles stabilized by triazole-modified supports have also been employed as efficient and recyclable pre-catalysts. bohrium.com

Acyl Transfer Reactions: The 1,2,4-triazole anion has been demonstrated to be an effective nucleophilic catalyst for acyl transfer reactions, including aminolysis and transesterification. nih.gov

Henry Reaction: Copper and zinc complexes of triazole-bispidine scaffolds have been shown to be effective catalysts for the Henry (nitroaldol) reaction. mdpi.com

The ability to easily modify the substituents on the triazole ring allows for the creation of a large library of ligands, enabling the systematic tuning of the catalyst's activity and selectivity for specific chemical transformations. bohrium.com

Advanced Applications of 3 O Butylphenyl 5 Phenyl S Triazole in Materials Science

Organic Light-Emitting Diodes (OLEDs) and Phosphorescent OLEDs (PhOLEDs)

The 1,2,4-triazole (B32235) moiety is a cornerstone in the design of materials for OLEDs, primarily owing to its excellent electron-transporting and hole-blocking capabilities. This is attributed to the electron-deficient nature of the triazole ring.

Functionality as Electron-Transporting Layers (ETL) and Hole-Blocking Layers (HBL)

Generally, triazole-based materials are recognized for their efficacy as electron-transporting and hole-blocking layers in OLEDs. For instance, the well-studied compound 3-(4-biphenyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole (TAZ) is a benchmark material for these applications. aip.orgossila.com Its high ionization potential makes it an effective barrier for holes at the interface with the emissive layer, while its electron-deficient core facilitates the transport of electrons to the recombination zone. aip.org This dual functionality helps to confine charge carriers and excitons within the emissive layer, thereby enhancing device efficiency and operational stability. researchgate.net While it is plausible that 3-(o-Butylphenyl)-5-phenyl-s-triazole could exhibit similar properties due to the shared triazole core, specific studies and performance data for this exact compound are not available in the public domain.

Role as Phosphorescent Host Materials

The high triplet energy of the triazole ring system makes many of its derivatives suitable as host materials for phosphorescent emitters, particularly for blue PhOLEDs which require hosts with high triplet energies to prevent reverse energy transfer from the dopant to the host. google.comresearchgate.netrsc.org The design of such host materials often involves incorporating both electron-donating and electron-withdrawing moieties to achieve balanced charge transport. While various triazole-containing compounds have been successfully employed as phosphorescent hosts, there is no specific research detailing the use or performance of this compound in this capacity. nih.govrsc.org

Non-Linear Optical (NLO) Materials Derived from Triazole Structures

Triazole derivatives have been investigated for their potential in non-linear optics, which is crucial for applications in photonics and optical data processing. The NLO properties of organic molecules are often associated with intramolecular charge transfer between electron-donating and electron-accepting groups connected by a π-conjugated system. Theoretical and experimental studies on various phenyl-triazole derivatives have demonstrated significant second and third-order NLO responses. nih.govresearchgate.netnih.gov However, specific NLO studies and characterization data for this compound are not documented in the available literature.

Applications in Optical Waveguides and Planar Diodes

The ability of certain organic molecules to self-assemble into ordered structures makes them candidates for applications such as optical waveguides. Some 4-aryl-4H-1,2,4-triazoles have been shown to form ribbon-like supramolecular structures that can propagate photoluminescence, functioning as optical waveguides. researchgate.net This behavior is highly dependent on the specific molecular structure and its intermolecular interactions. There is currently no information to confirm if this compound forms such structures or has been investigated for waveguide applications.

Integration in Organic Photovoltaic Cells (OPVCs) and Data Storage Devices

In the realm of organic photovoltaics, triazole-containing polymers have been synthesized and blended with fullerene acceptors to create the active layer of OPV cells. researchgate.netresearchgate.net The incorporation of the triazole unit can improve material solubility and film morphology, leading to enhanced device performance. researchgate.net Furthermore, triazole derivatives can be used as exciton (B1674681) blocking layers in organic solar cells to facilitate efficient energy transfer. nii.ac.jp While the triazole class of materials shows promise, the specific integration or performance of this compound in OPVCs or data storage devices has not been reported.

Functionalization of Polymers with Triazole Moieties for Advanced Materials

The functionalization of polymers with triazole moieties is a significant area of research for developing advanced materials with tailored properties. researchgate.net This can be achieved through the polymerization of triazole-containing monomers or by post-polymerization modification using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a 1,2,3-triazole linkage. acs.org Such functionalized polymers have applications in various fields, including the development of polymer electrolyte membranes for fuel cells and materials for optoelectronic devices. researchgate.netacs.org While this is a broad and active field, there are no specific reports on the synthesis or application of polymers functionalized with the this compound moiety.

Reactivity and Chemical Transformations of 3 O Butylphenyl 5 Phenyl S Triazole

Electrophilic and Nucleophilic Substitutions on the Triazole Ring

The 1,2,4-triazole (B32235) ring, also known as s-triazole, is an aromatic heterocycle with distinct electronic properties that govern its reactivity towards electrophiles and nucleophiles. chemicalbook.com

Electrophilic Substitution: The s-triazole ring is an electron-rich system due to the presence of three nitrogen atoms, which possess lone pairs of electrons contributing to the aromatic sextet. nih.gov Consequently, electrophilic substitution reactions occur preferentially at the nitrogen atoms, which are the most nucleophilic centers in the ring. chemicalbook.comnih.gov For an N-unsubstituted triazole, protonation and alkylation are common electrophilic substitution reactions. chemicalbook.com In the case of 3-(o-butylphenyl)-5-phenyl-s-triazole, which is an N-unsubstituted 1H-1,2,4-triazole, electrophilic attack is expected to occur at the N1 or N4 positions.

Nucleophilic Substitution: The carbon atoms of the 1,2,4-triazole ring are electron-deficient (π-deficient) because they are bonded to two electronegative nitrogen atoms. chemicalbook.comnih.gov This makes them susceptible to attack by nucleophiles, particularly under mild reaction conditions. chemicalbook.comnih.gov However, direct nucleophilic substitution on an unsubstituted triazole carbon is generally difficult and often requires the presence of a good leaving group. In some activated systems, such as purines where a triazole ring can act as a leaving group, nucleophilic aromatic substitution (SNAr) reactions have been observed at the carbon atom. nih.govbeilstein-journals.org For this compound, derivatization to introduce a leaving group at C3 or C5 would be necessary to facilitate nucleophilic substitution at these positions.

| Reaction Type | Reactive Site | Governing Factors | Plausible Reactions |

|---|---|---|---|

| Electrophilic Substitution | Nitrogen atoms (N1, N4) | High electron density on nitrogen atoms. nih.gov | Alkylation, Acylation, Halogenation |

| Nucleophilic Substitution | Carbon atoms (C3, C5) | Electron deficiency of ring carbons; requires a leaving group. chemicalbook.comnih.gov | Displacement of a leaving group (e.g., halo, tosyl) by nucleophiles. |

Derivatization and Functionalization Strategies at Phenyl and Butyl Substituents

The phenyl and butyl groups attached to the triazole core offer additional avenues for chemical modification, allowing for the synthesis of a diverse library of derivatives.

Functionalization of the Phenyl Rings: The two phenyl rings, one substituted with a butyl group, are susceptible to electrophilic aromatic substitution reactions. The directing effects of the triazole ring and the butyl group will influence the position of substitution. The triazole ring generally acts as a deactivating group and a meta-director. The ortho-butyl group is an ortho-, para-directing activator. The interplay of these effects will determine the regioselectivity of reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Furthermore, modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed if the phenyl rings are pre-functionalized with a halide. Metal-catalyzed C-H functionalization is also a powerful tool for the direct introduction of new groups onto the phenyl rings. rsc.orgresearchgate.net

Functionalization of the Butyl Substituent: The n-butyl group is a saturated alkyl chain. Functionalization of this group typically proceeds through free-radical mechanisms. For instance, free-radical halogenation can introduce a halogen atom onto the butyl chain, which can then be displaced by a variety of nucleophiles to introduce new functional groups such as hydroxyl, amino, or cyano groups.

| Substituent | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Phenyl Rings | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | -NO₂, -Br |

| Palladium-Catalyzed Cross-Coupling | Arylboronic acids, Alkynes | -Aryl, -Alkynyl | |

| Butyl Group | Free-Radical Halogenation | N-Bromosuccinimide (NBS) | -Br (on butyl chain) |

Formation of Fused Heterocyclic Systems through Ring Annulation Reactions

The 1,2,4-triazole moiety is a valuable building block for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. sci-hub.senih.gov Ring annulation reactions involving the triazole ring of this compound can lead to the formation of bicyclic and polycyclic systems.

To achieve this, the starting triazole often needs to be functionalized with reactive groups. For example, introducing an amino group at a position adjacent to a ring nitrogen allows for condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form triazolopyrimidines. japsonline.comresearchgate.netupi.edu Similarly, the presence of a thiol group on the triazole ring enables cyclization with α-haloketones or carboxylic acids to yield triazolothiadiazines or triazolothiadiazoles, respectively. sci-hub.senih.govresearchgate.netresearchgate.net

For this compound, a synthetic strategy would first involve the introduction of an amino or thiol group, likely at the C3 or C5 position by displacement of a suitable leaving group, or by constructing the triazole ring with these functionalities already in place. Once functionalized, a variety of annulation reactions can be performed.

| Starting Functionalized Triazole | Reagent for Annulation | Fused Heterocyclic System Formed |

|---|---|---|

| Aminotriazole | β-Diketones, β-Ketoesters | Triazolopyrimidine japsonline.comresearchgate.net |

| Mercaptotriazole | α-Haloketones | Triazolothiadiazine sci-hub.semdpi.com |

| Aminomercaptotriazole | Carboxylic acids, Acid chlorides | Triazolothiadiazole nih.govresearchgate.net |

Future Research Directions and Emerging Trends for 3 O Butylphenyl 5 Phenyl S Triazole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of asymmetrically substituted 1,2,4-triazoles like 3-(o-butylphenyl)-5-phenyl-s-triazole presents a significant challenge in achieving high regioselectivity and yield. Current research in triazole synthesis is heavily focused on developing greener and more efficient methods. rsc.orgrsc.org Future synthetic strategies for the target compound are expected to move away from traditional, often harsh, condensation reactions.

Key emerging methodologies that could be applied include:

One-pot, multi-component reactions: These reactions offer an atom-economical and efficient route to complex molecules in a single step, reducing waste and simplifying purification. scipublications.com The condensation of nitriles and hydrazides, catalyzed by a base, is a promising one-step method for producing 3,5-disubstituted 1,2,4-triazoles. researchgate.net

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of 1,2,4-triazole (B32235) derivatives. scipublications.com It is considered a green chemistry approach due to its energy efficiency. nih.gov

Transition-metal catalysis: Copper-catalyzed reactions, in particular, have shown great promise for the synthesis of 1,2,4-triazoles from amidines and nitriles. scipublications.com The development of novel and more efficient catalysts is an active area of research.

Sustainable Solvents and Catalysts: A major trend is the use of environmentally benign solvents, such as water, and reusable catalysts to minimize the environmental impact of chemical synthesis. rsc.orgrsc.org For instance, the use of reusable ZnO-CTAB nanocrystals has been reported for the sustainable synthesis of 1,2,3-triazoles. rsc.org

Future research will likely focus on adapting these sustainable methods for the specific synthesis of this compound, aiming for high-yield, cost-effective, and environmentally friendly production.

Refined Computational Predictions for Tailored Material Properties

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in predicting the properties of new molecules and guiding experimental work. researchgate.net For this compound, computational studies will be instrumental in predicting its electronic, optical, and physical properties, which are essential for its potential applications.

Future computational research will likely focus on:

Predicting Molecular Geometry and Electronic Structure: DFT calculations can determine the optimized geometry, bond lengths, and bond angles of the molecule. This information is fundamental to understanding its reactivity and interactions with other molecules.

HOMO-LUMO Gap Analysis: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that influences the molecule's electronic properties, including its potential as an electronic material.

Spectroscopic Data Simulation: Computational methods can predict spectroscopic data such as NMR and IR spectra, which can aid in the characterization of the synthesized compound.

Structure-Property Relationships: By systematically modifying the structure of the triazole in silico (e.g., changing the position or nature of the butyl group), researchers can establish relationships between the molecular structure and its properties, allowing for the rational design of molecules with specific desired characteristics. mdpi.com

These computational predictions will be vital for identifying promising applications for this compound before undertaking extensive and costly experimental synthesis and testing.

Exploration of Advanced Non-Biological Applications

While many triazole derivatives are explored for their biological activity, the unique properties of the 1,2,4-triazole ring also make it a valuable component in materials science. lifechemicals.comeurekaselect.com The presence of nitrogen atoms in the triazole ring allows it to act as a ligand for metal ions, opening up applications in coordination chemistry and catalysis. lifechemicals.comresearchgate.net

Potential non-biological applications for this compound that warrant future investigation include:

Corrosion Inhibitors: Triazole derivatives have been shown to be effective corrosion inhibitors for various metals and alloys. lifechemicals.com

Organic Light-Emitting Diodes (OLEDs): The triazole scaffold is used in the development of organic polymers for light-emitting devices. lifechemicals.com

Functional Polymers and Dendrimers: The triazole moiety can be incorporated into polymers and dendrimers to create materials with specific functional properties. lifechemicals.com

Metal-Organic Frameworks (MOFs): As ligands, triazoles can be used to construct MOFs, which have applications in gas storage, separation, and catalysis.

Research in this area would involve synthesizing the compound and evaluating its performance in these various applications, often in comparison with existing materials.

Rational Design of Next-Generation Triazole-Based Functional Materials and Ligands

The concept of rational design, which combines computational modeling with synthetic chemistry, is a powerful tool for developing new functional materials and ligands. nih.govnih.gov For this compound, this approach can be used to design next-generation materials with enhanced properties.

Future directions in the rational design of triazole-based materials include:

Ligand Design for Catalysis: The electronic and steric properties of the this compound ligand can be computationally tuned to optimize its performance in catalytic applications. The nitrogen atoms of the triazole ring can coordinate with various transition metals, making it a versatile ligand scaffold. researchgate.netrsc.org

Development of Photoactive Materials: By modifying the substituents on the phenyl rings, it may be possible to tune the photophysical properties of the molecule, leading to the development of new photoactive materials for applications such as sensors or photoredox catalysis.

Supramolecular Chemistry: The triazole ring can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can be exploited in the design of self-assembling materials and supramolecular structures.

The journey from a simple heterocyclic compound to a high-performance functional material is often guided by a deep understanding of its structure-property relationships. The rational design of derivatives of this compound represents a promising frontier for the discovery of novel materials with tailored functionalities.

Q & A

Q. What are the optimal synthetic routes for 3-(o-Butylphenyl)-5-phenyl-s-triazole, and how can steric hindrance from the o-butyl substituent be mitigated?

- Methodological Answer : Synthesis of triazole derivatives often involves cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbonyl compounds. For bulky substituents like o-butyl, microwave-assisted synthesis or stepwise alkylation may reduce steric hindrance. For example, S-alkylation of triazole-thiol precursors (e.g., 4-phenyl-1,2,4-triazole-3-thiol) with o-butyl halides under basic conditions (KOH/DMF) can be optimized by controlling reaction time and temperature (60–80°C) to improve yields . Characterization via H-NMR and LC-MS ensures purity and structural confirmation .

Q. Which analytical techniques are most reliable for characterizing the crystal structure and purity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like WinGX or ORTEP-3 provides precise crystallographic data, including bond angles and packing motifs . Elemental analysis (C, H, N) and HPLC purity assessments (>98%) are critical for verifying synthetic success. For non-crystalline samples, C-NMR and FT-IR can confirm functional groups, while LC-MS identifies molecular ions .

Advanced Research Questions

Q. How can computational methods elucidate the nonlinear optical (NLO) properties of this compound?

- Methodological Answer : Density functional theory (DFT) with the Ceperley-Alder exchange-correlation potential can calculate linear and nonlinear optical susceptibilities. For example, the full-potential linear augmented plane wave (FP-LAPW) method predicts energy gaps (e.g., 3.2–3.4 eV in similar triazoles) and hyperpolarizability (), which correlates with NLO activity. Key parameters include dielectric susceptibility dispersion () and second-order susceptibility tensor components (), which are benchmarked against experimental UV-Vis and hyper-Rayleigh scattering data .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions for triazole derivatives?

- Methodological Answer : Discrepancies in UV-Vis absorption maxima or H-NMR shifts may arise from solvent effects or lattice distortions in solid-state vs. solution-phase structures. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations account for solvation, while XRD-optimized geometries refine computational models. Iterative refinement, as demonstrated in studies on 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole, reduces errors in calculated vs. observed birefringence () by >10% .

Q. How can molecular docking predict the biological activity of this compound against target enzymes?

- Methodological Answer : Autodock Vina or Schrödinger Suite docks the compound into protein active sites (e.g., cyclooxygenase-2 or bacterial enolase) using force fields like AMBER. ADME analysis (SwissADME) evaluates bioavailability, with LogP values <5 and topological polar surface area (TPSA) <140 Ų indicating drug-likeness. For example, S-alkyl triazole derivatives showed affinity (<10 µM) for kinase targets in docking studies, validated by in vitro enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.